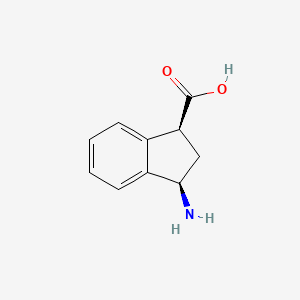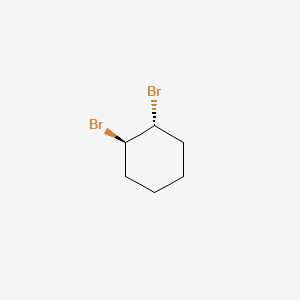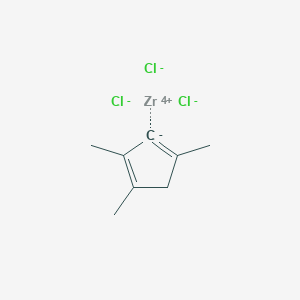
(1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid is a chiral amino acid derivative with a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the enantioselective hydrogenation of indene derivatives. One common method includes the use of chiral catalysts to achieve high enantioselectivity. For example, the hydrogenation of indene-1-carboxylic acid in the presence of a chiral rhodium catalyst can yield the desired (1S,3R) enantiomer .
Industrial Production Methods
Industrial production methods for this compound often involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amino alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or carboxylic acid positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indene-1,3-dione, while reduction can produce 3-amino-2,3-dihydro-1H-indene-1-methanol.
Applications De Recherche Scientifique
(1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of more complex molecules and as a ligand in asymmetric catalysis.
Biology: This compound is used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications due to its structural similarity to certain neurotransmitters and its ability to interact with biological receptors.
Mécanisme D'action
The mechanism of action of (1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to neurotransmitter receptors, altering signal transduction and affecting physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid methyl ester: This compound is a methyl ester derivative with similar chemical properties but different solubility and reactivity.
This compound hydrochloride: The hydrochloride salt form enhances the compound’s stability and solubility in aqueous solutions.
Uniqueness
This compound is unique due to its specific chiral configuration and bicyclic structure, which confer distinct chemical and biological properties. Its ability to serve as a versatile building block in asymmetric synthesis and its potential therapeutic applications make it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
168903-03-5 |
|---|---|
Formule moléculaire |
C10H11NO2 |
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
(1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9/h1-4,8-9H,5,11H2,(H,12,13)/t8-,9+/m1/s1 |
Clé InChI |
BZZOSWZYMHVVBT-BDAKNGLRSA-N |
SMILES |
C1C(C2=CC=CC=C2C1N)C(=O)O |
SMILES isomérique |
C1[C@H](C2=CC=CC=C2[C@H]1N)C(=O)O |
SMILES canonique |
C1C(C2=CC=CC=C2C1N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Methyl-2-(3-methylpyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1142936.png)

![3,7-Dibromo-2H-pyrazolo[4,3-b]pyridine](/img/structure/B1142940.png)

![4-Methyl-2-(4-methyl-1h-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1142945.png)

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B1142956.png)
